molecular formula C8H7NO4 B11757747 7-Nitro-1,3-dihydroisobenzofuran-4-ol

7-Nitro-1,3-dihydroisobenzofuran-4-ol

Cat. No.: B11757747
M. Wt: 181.15 g/mol
InChI Key: LPUCBEAPDWGVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Nitro-1,3-dihydroisobenzofuran-4-ol is a chemical compound with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is characterized by the presence of a nitro group (-NO2) attached to the benzofuran ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Nitro-1,3-dihydroisobenzofuran-4-ol typically involves nitration of 1,3-dihydroisobenzofuran-4-ol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

7-Nitro-1,3-dihydroisobenzofuran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Nitro-1,3-dihydroisobenzofuran-4-ol has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Nitro-1,3-dihydroisobenzofuran-4-ol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific nitro group positioning, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

7-nitro-1,3-dihydro-2-benzofuran-4-ol

InChI

InChI=1S/C8H7NO4/c10-8-2-1-7(9(11)12)5-3-13-4-6(5)8/h1-2,10H,3-4H2

InChI Key

LPUCBEAPDWGVCW-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2CO1)O)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.